chemical structure and physical properties of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride
An In-depth Technical Guide to 1-Amino-1-(4-methoxyphenyl)propan-2-ol Hydrochloride Abstract This technical guide provides a comprehensive scientific overview of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride, a su...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 1-Amino-1-(4-methoxyphenyl)propan-2-ol Hydrochloride
Abstract
This technical guide provides a comprehensive scientific overview of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride, a substituted amino alcohol of interest in synthetic and medicinal chemistry. The document delineates its chemical structure, with particular emphasis on its stereoisomeric nature, and details its key physicochemical properties. Furthermore, this guide presents a robust, field-proven protocol for its chemical synthesis and subsequent purification, grounded in established organic chemistry principles. A suite of analytical methodologies for structural verification and purity assessment, including NMR, MS, and IR spectroscopy, are described with procedural details. This whitepaper is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for application in their work.
Introduction
1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride belongs to the class of β-amino alcohols, a structural motif prevalent in a wide array of biologically active molecules and pharmaceutical agents. The molecule's architecture, featuring a phenyl ring substituted with an electron-donating methoxy group, an amino group, and a hydroxyl group on a propane backbone, imparts a unique combination of chemical reactivity and potential for biological interactions. The presence of two chiral centers makes stereochemistry a critical aspect of its identity and function[1]. This guide serves as a foundational resource, consolidating essential technical data to facilitate its use as a building block in complex molecule synthesis or as a subject of further scientific investigation.
Chemical Structure and Stereochemistry
The unambiguous identification of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride begins with a precise understanding of its molecular structure and spatial arrangement.
Molecular Structure: The compound consists of a central propane chain. Carbon-1 is bonded to a primary amine (-NH₂) and a 4-methoxyphenyl group. Carbon-2 is bonded to a hydroxyl group (-OH) and a methyl group (-CH₃). The hydrochloride salt form results from the protonation of the basic amino group.
Stereochemistry: The molecule possesses two chiral centers at the C1 and C2 positions, giving rise to four possible stereoisomers (two pairs of enantiomers).[1] The relative stereochemistry (syn/anti or erythro/threo) and the absolute configuration (R/S) at each center are critical for its chemical and biological properties, as different stereoisomers can exhibit vastly different interactions with other chiral molecules like enzymes and receptors[1]. For example, the (1R,2S) stereoisomer is commercially available and is distinct from its other stereoisomeric forms.[2][3]
Caption: Chemical structure of 1-Amino-1-(4-methoxyphenyl)propan-2-ol.
Physicochemical Properties
The physical and chemical properties of a compound are dictated by its structure. The presence of polar functional groups (amine, hydroxyl) and the hydrochloride salt form suggest significant solubility in polar solvents.
Note: The melting point is provided for a closely related isomer, as specific data for 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride was not explicitly found in the search results. Properties can vary between stereoisomers and constitutional isomers.
Synthesis and Purification
The synthesis of β-amino alcohols like 1-Amino-1-(4-methoxyphenyl)propan-2-ol is a common task in organic synthesis. A reliable method involves the reduction of the corresponding α-amino ketone. An asymmetric approach is necessary to control the stereochemistry.
Elucidating the In Vitro Mechanism of Action of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride: A Technical Guide for Preclinical Investigation
Preamble: Navigating the Uncharted Territory of a Novel Compound In the landscape of drug discovery and neuropharmacology, the exploration of novel chemical entities is the cornerstone of innovation. This guide addresses...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: Navigating the Uncharted Territory of a Novel Compound
In the landscape of drug discovery and neuropharmacology, the exploration of novel chemical entities is the cornerstone of innovation. This guide addresses 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride, a compound for which, as of the time of this writing, dedicated in vitro mechanistic studies are not publicly available. The absence of established data necessitates a foundational approach, one grounded in established principles of pharmacology and driven by a logical, hypothesis-driven experimental framework.
This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to characterize the in vitro mechanism of action of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride. By leveraging our understanding of structurally analogous compounds, we will delineate the most probable molecular targets and provide detailed, field-proven protocols to systematically investigate its pharmacological profile. Our approach is designed to be self-validating, ensuring that each experimental step builds upon the last to construct a robust and accurate mechanistic narrative.
Structural Analogs and Hypothesis Formulation: Targeting the Monoaminergic System
The chemical architecture of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride, a substituted phenethylamine, strongly suggests potential interaction with the monoaminergic system. This class of compounds frequently exhibits activity at monoamine transporters and receptors, as well as enzymes involved in monoamine metabolism.
Hypothesized Primary Targets:
Monoamine Transporters: The compound's backbone is similar to that of monoamine reuptake inhibitors. Therefore, it is critical to assess its affinity for and inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Monoamine Oxidase (MAO): The structural features also warrant investigation into its potential to inhibit the two isoforms of monoamine oxidase, MAO-A and MAO-B, which are key enzymes in the degradation of monoamine neurotransmitters.
Our initial investigative workflow will, therefore, be bifurcated to address these two primary hypotheses concurrently.
Experimental Workflow: A Step-by-Step Investigative Framework
The following diagram outlines the logical flow of experiments designed to elucidate the primary mechanism of action.
Caption: Investigative workflow for characterizing the in vitro mechanism of action.
Tier 1: Primary Screening for Monoaminergic Targets
The initial phase of our investigation focuses on determining if 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride interacts with our hypothesized primary targets.
Monoamine Transporter Binding Affinity
The first step is to ascertain whether the compound binds to DAT, NET, and SERT. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on binding affinity (Ki).
Protocol: Radioligand Binding Assays
Preparation of Cell Membranes: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells). Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane preparation in the assay buffer.
Competitive Binding Assay:
In a 96-well plate, add a fixed concentration of a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
Add increasing concentrations of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known inhibitor, e.g., cocaine for DAT).
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
Detection: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Monoamine Oxidase Inhibition Potential
Concurrently, we will assess the compound's ability to inhibit MAO-A and MAO-B. A common method involves using a non-selective MAO substrate and measuring the product formation.[1][2]
Protocol: MAO Inhibition Assay
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes or human liver S9 fractions, which express both isoforms.[1]
Incubation:
In separate reactions for MAO-A and MAO-B, pre-incubate the enzyme with increasing concentrations of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride.
Include a vehicle control (no inhibitor) and a positive control (a known MAO-A inhibitor like clorgyline and a known MAO-B inhibitor like selegiline).
Substrate Addition: Initiate the enzymatic reaction by adding a non-selective substrate such as kynuramine.[1][2]
Reaction Termination and Detection: After a defined incubation period, stop the reaction. The product of kynuramine oxidation, 4-hydroxyquinoline, can be quantified using HPLC with fluorescence or mass spectrometry detection.[2] Alternatively, a chemiluminescent assay can be employed.[3]
Data Analysis: Calculate the percentage of MAO activity relative to the vehicle control for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value for both MAO-A and MAO-B.
Tier 2: Functional Characterization
Positive results in the binding assays (i.e., significant Ki values for one or more transporters) necessitate functional validation to determine if the compound acts as an inhibitor or a substrate (releaser).
Synaptosomal Uptake Inhibition Assays
These assays directly measure the functional consequence of transporter binding.[4]
Protocol: [³H]-Monoamine Uptake Inhibition Assay
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) through differential centrifugation.
Uptake Assay:
Pre-incubate the synaptosomal preparations with increasing concentrations of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride or a vehicle control.
Initiate uptake by adding a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
Allow the uptake to proceed for a short period at 37°C.
Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
Quantification and Analysis: Measure the radioactivity captured within the synaptosomes using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor. Calculate the IC₅₀ values for the inhibition of uptake for each monoamine.
Data Presentation: Summary of Expected Quantitative Data
Assay Type
Target
Parameter
Expected Value Range
Radioligand Binding
DAT
Ki (nM)
To be determined
NET
Ki (nM)
To be determined
SERT
Ki (nM)
To be determined
MAO Inhibition
MAO-A
IC₅₀ (µM)
To be determined
MAO-B
IC₅₀ (µM)
To be determined
Uptake Inhibition
DAT
IC₅₀ (nM)
To be determined
NET
IC₅₀ (nM)
To be determined
SERT
IC₅₀ (nM)
To be determined
Downstream Signaling and Secondary Target Profiling
Should the primary screening reveal potent activity, further investigation into downstream signaling pathways would be warranted. For instance, if the compound is a potent monoamine reuptake inhibitor, subsequent studies could explore its effects on second messenger systems (e.g., cAMP levels) in cells expressing the relevant transporters and coupled receptors. A broader receptor profiling screen (e.g., against a panel of GPCRs) would also be a prudent next step to identify any off-target activities and to build a comprehensive selectivity profile.
Conclusion and Future Directions
References
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]
Kristensen, J. L., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]
Richter, M. J., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters. Available at: [Link]
Khan, I., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Available at: [Link]
Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. Available at: [Link]
A Comprehensive Guide to the Predicted Metabolic Pathways and Metabolites of 1-Amino-1-(4-methoxyphenyl)propan-2-ol Hydrochloride
An In-depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] This guide provides an in-depth, predictive analysis of the metabolic pathways and resulting metabolites for 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride. In the absence of specific empirical data for this molecule, this document synthesizes established principles of drug metabolism with data from structurally analogous compounds to construct a scientifically grounded, predictive framework. We will explore the probable Phase I biotransformation reactions, primarily mediated by the Cytochrome P450 (CYP) enzyme system, and subsequent Phase II conjugation reactions.[3] Furthermore, this guide details robust experimental workflows for the validation of these predictions, including in vitro methodologies using liver microsomes and state-of-the-art analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to provide drug development professionals with a foundational understanding and a practical experimental strategy to elucidate the metabolism of this compound.
Introduction to 1-Amino-1-(4-methoxyphenyl)propan-2-ol Hydrochloride
Chemical Structure and Properties
1-Amino-1-(4-methoxyphenyl)propan-2-ol is a chiral amino alcohol. The presence of a primary amine, a secondary alcohol, and a methoxy-substituted aromatic ring provides multiple potential sites for metabolic activity. Understanding the molecule's fundamental properties is the first step in predicting its biological interactions.
The Imperative of Metabolic Profiling in Drug Development
The process of drug metabolism, divided into Phase I and Phase II reactions, is designed to convert lipophilic compounds into more water-soluble derivatives to facilitate their excretion.[2][3] Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules.[3][5] This metabolic transformation is a double-edged sword; it is essential for drug clearance but can also lead to the formation of pharmacologically active or toxic metabolites.[1] Therefore, a thorough characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is a non-negotiable cornerstone of modern drug discovery and development, mandated by regulatory agencies worldwide.[1][6]
Predicted Metabolic Pathways
The metabolic fate of 1-Amino-1-(4-methoxyphenyl)propan-2-ol is predicted to be driven by several well-established enzymatic pathways. The following sections detail the most probable biotransformations.
Phase I Metabolism: Functionalization Reactions
Phase I metabolism is largely dominated by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases primarily located in the liver.[3][7] These enzymes catalyze a wide array of oxidative reactions.[8] For the target compound, the most likely Phase I pathways are O-demethylation, aliphatic hydroxylation, and N-oxidation.
Pathway A: O-Demethylation: The 4-methoxy group on the phenyl ring is a prime substrate for CYP-mediated O-demethylation. This is one of the most common metabolic routes for drugs containing methoxyaryl moieties.[9][10] This reaction removes the methyl group, converting the methoxy group into a phenolic hydroxyl group, yielding 1-Amino-1-(4-hydroxyphenyl)propan-2-ol . This new phenolic group is a key site for subsequent Phase II conjugation.
Pathway B: Aliphatic Hydroxylation: The propyl side chain can undergo oxidation. While the existing hydroxyl group at the 2-position may sterically hinder some reactions, hydroxylation at other positions is possible, though likely a minor pathway.
Pathway C: N-Oxidation/Deamination: The primary amino group is a substrate for both CYP enzymes and monoamine oxidases (MAO). This can lead to N-hydroxylation or oxidative deamination, which would convert the amine into a ketone, fundamentally altering the molecule's structure and properties.
Pathway D: Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another potential CYP-mediated reaction.[11] This typically occurs at a position ortho or meta to the existing substituent, leading to catechol or hydroquinone-like structures, which are often highly reactive.
Phase II Metabolism: Conjugation Reactions
Following the creation of polar functional groups in Phase I, Phase II enzymes act to increase water solubility further by conjugating the metabolite with endogenous hydrophilic molecules.[5]
Glucuronidation: The phenolic hydroxyl group generated via O-demethylation is an excellent substrate for UDP-glucuronosyltransferases (UGTs). This reaction attaches a glucuronic acid moiety, resulting in a significantly more polar and readily excretable glucuronide conjugate. The secondary alcohol on the propanol side-chain of the parent drug or its metabolites could also undergo glucuronidation.[5][9]
Sulfation: The same phenolic metabolite can also be a substrate for sulfotransferases (SULTs), which conjugate the hydroxyl group with a sulfonate group. This is another major pathway for the elimination of phenolic compounds.[12]
Caption: Predicted Phase I and Phase II metabolic pathways.
Key Predicted Metabolites
Based on the pathways described above, a profile of expected metabolites can be constructed. The primary metabolites are anticipated to result from O-demethylation followed by conjugation.
Metabolite ID
Predicted Structure
Formation Pathway
Analytical Signature (Mass Shift from Parent)
M1
1-Amino-1-(4-hydroxyphenyl)propan-2-ol
Phase I: O-Demethylation
-14.01565 Da (CH₂)
M1-Gluc
M1-O-glucuronide
Phase II: Glucuronidation of M1
+162.0371 Da (C₆H₆O₅)
M1-Sulf
M1-O-sulfate
Phase II: Sulfation of M1
+65.9619 Da (SO₂)
M2
1-Amino-1-(4-methoxy-3-hydroxyphenyl)propan-2-ol
Phase I: Aromatic Hydroxylation
+15.9949 Da (O)
Parent-Gluc
Parent-O-glucuronide
Phase II: Glucuronidation of Parent
+176.0321 Da (C₆H₈O₆)
Experimental Workflows for Metabolite Identification
Validating these predicted pathways requires a systematic experimental approach. The following workflows represent industry-standard practices for metabolite identification.
In Vitro Metabolism: Human Liver Microsomes (HLM)
Causality: The primary reason for using HLM is that it is a subcellular fraction containing a high concentration of the key drug-metabolizing enzymes, particularly CYPs and UGTs, responsible for the majority of Phase I and Phase II metabolism of marketed drugs.[5] This provides a reliable, reproducible, and cost-effective system to screen for metabolic pathways before proceeding to more complex and expensive in vivo studies.
Protocol: Metabolic Stability and Metabolite Profiling in HLM
Preparation: Prepare a stock solution of 1-Amino-1-(4-methoxyphenyl)propan-2-ol HCl in a suitable solvent (e.g., Methanol or DMSO).
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
Initiation: Initiate the metabolic reaction by adding the required cofactor, NADPH (for Phase I) or a combination of NADPH and UDPGA (for Phase I & II).
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, typically acetonitrile, containing an internal standard. This step serves to precipitate the microsomal proteins and halt all enzymatic activity.
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and any formed metabolites, is transferred to a new plate or vial for analysis.
Analytical Methodology: LC-MS/MS
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical tool for metabolite studies.[13] Liquid chromatography separates the parent drug from its various metabolites based on their physicochemical properties (e.g., polarity).[14] The mass spectrometer then detects and identifies these separated compounds with extremely high sensitivity and specificity. Tandem MS (MS/MS) allows for the fragmentation of ions, providing structural information that is crucial for identifying the exact site of metabolic modification.[15]
Protocol: Metabolite Identification using LC-MS/MS
Chromatographic Separation: Inject the processed sample from the HLM incubation onto a reverse-phase HPLC column (e.g., C18). A gradient elution using mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically employed to separate compounds over a range of polarities.[15]
Mass Spectrometry - Full Scan (MS1): The column eluent is introduced into the mass spectrometer. A full scan analysis is performed to detect the mass-to-charge ratio (m/z) of all ions present at a given retention time. This is used to find potential metabolites by looking for their predicted masses.
Mass Spectrometry - Product Ion Scan (MS2): In a data-dependent acquisition mode, ions of interest detected in the MS1 scan (e.g., the parent drug and potential metabolites) are automatically selected for fragmentation. The resulting fragment pattern (MS2 spectrum) provides a structural fingerprint of the molecule.
Data Analysis: The MS2 fragmentation pattern of a suspected metabolite is compared to that of the parent drug. A logical change in fragmentation can confirm the identity of the metabolite. For example, a metabolite formed by O-demethylation will have a precursor ion 14 Da lighter than the parent, but will often share some common fragment ions.
Caption: A standard experimental workflow for metabolite identification.
Conclusion and Future Directions
This guide outlines the predicted metabolic fate of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride, focusing on scientifically plausible Phase I and Phase II transformations. The primary anticipated pathways involve O-demethylation of the methoxy group by CYP enzymes, followed by glucuronidation or sulfation of the resulting phenol. While these predictions are grounded in established biochemical principles, they require empirical validation.
The experimental workflows detailed herein provide a robust framework for such validation. Future work should focus not only on confirming these pathways but also on identifying the specific CYP and UGT isozymes responsible. This can be achieved using recombinant enzymes or chemical inhibitors in further in vitro assays. A comprehensive understanding of this compound's metabolic profile is essential for its continued development and for ensuring a clear picture of its safety and pharmacokinetic properties.
References
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An In-depth Technical Guide to the Thermodynamic Properties of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride
Foreword: The Thermodynamic Imperative in Modern Drug Development In the intricate journey from a promising molecule to a life-saving therapeutic, a thorough understanding of the drug substance's fundamental physicochemi...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Thermodynamic Imperative in Modern Drug Development
In the intricate journey from a promising molecule to a life-saving therapeutic, a thorough understanding of the drug substance's fundamental physicochemical properties is not merely an academic exercise; it is a cornerstone of rational drug development. The thermodynamic profile of an active pharmaceutical ingredient (API) governs its stability, solubility, and ultimately, its bioavailability, thereby profoundly influencing its safety and efficacy.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive grasp of these properties is indispensable for navigating the complexities of formulation, manufacturing, and regulatory approval.
This guide provides an in-depth exploration of the key thermodynamic properties of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride, a compound of interest in pharmaceutical research. Rather than presenting a rigid, templated overview, we will delve into the causality behind the experimental methodologies used to elucidate these properties. This approach, grounded in scientific integrity, aims to equip the reader with not only the data but also the field-proven insights necessary to make informed decisions throughout the development lifecycle. We will explore the critical techniques of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermodynamic Solubility determination, presenting them as interconnected components of a holistic characterization strategy.
Physicochemical and Solid-State Characterization
A foundational step in any thermodynamic investigation is the unambiguous characterization of the material's solid state. Many pharmaceutical compounds can exist in multiple crystalline forms, known as polymorphs, each possessing a unique crystal lattice arrangement.[4] These different forms, despite having the same chemical composition, can exhibit distinct thermodynamic properties, including melting point, solubility, and stability.[1][2][4] Consequently, identifying and controlling the polymorphic form is a critical aspect of drug development to ensure consistent product performance.[3][5]
X-ray Powder Diffraction (XRPD) is the definitive technique for identifying the specific crystalline form of a drug substance.[6][7] The unique diffraction pattern generated by each polymorph serves as a "fingerprint," allowing for its unambiguous identification and the detection of any polymorphic impurities.[7][8] While a detailed exposition of XRPD is beyond the scope of this guide, it is imperative to recognize that the thermal and solubility data presented herein are intrinsically linked to the specific polymorphic form analyzed.
For the purpose of this guide, we will assume that 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride exists in at least two distinct polymorphic forms, Form A and Form B, which will be the subject of our thermodynamic investigations.
Thermal Analysis: Unveiling the Energetic Landscape
Thermal analysis techniques are paramount for probing the energetic properties of a pharmaceutical solid. By precisely measuring the material's response to a controlled temperature program, we can determine critical parameters that dictate its stability and processing behavior.
Differential Scanning Calorimetry (DSC): A Window into Phase Transitions
DSC is a cornerstone of thermal analysis, measuring the heat flow into or out of a sample as a function of temperature.[9][10] This technique is instrumental in determining the melting point (Tm), enthalpy of fusion (ΔHf), and for detecting and characterizing different polymorphic forms.[9][11][12] The melting point is a key indicator of a compound's purity, while the enthalpy of fusion provides insight into the strength of the crystal lattice. Different polymorphs will typically exhibit distinct melting points and enthalpies of fusion.[1][4]
Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion by DSC
Objective: To determine and compare the melting point and enthalpy of fusion of two polymorphic forms (Form A and Form B) of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride.
Causality Behind Experimental Choices:
Sample Preparation: A small, consistent sample mass (2-5 mg) is used to ensure uniform heat distribution and to prevent thermal lag, which can broaden the melting endotherm. The sample is hermetically sealed in an aluminum pan to prevent any loss of material due to sublimation and to contain any potential decomposition products.
Heating Rate: A heating rate of 10 °C/min is a standard practice that offers a good balance between resolution and analysis time. A slower rate could provide better resolution of complex thermal events, while a faster rate might obscure subtle transitions.
Inert Atmosphere: A nitrogen purge is maintained throughout the experiment to create an inert atmosphere, preventing any oxidative degradation of the sample at elevated temperatures.
Calibration: The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium) to ensure the accuracy and reliability of the measurements, in line with pharmacopeial standards.[13]
Step-by-Step Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard according to the manufacturer's protocol. The melting point of indium (156.6 °C) and its enthalpy of fusion (28.5 J/g) are well-established reference points.
Sample Preparation: Accurately weigh 2-5 mg of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride (Form A) into an aluminum DSC pan.
Encapsulation: Hermetically seal the pan using a sample press.
Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min.
Maintain a constant nitrogen purge at a flow rate of 50 mL/min.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and integrate the area under the melting peak to calculate the enthalpy of fusion.
Repeat for Form B: Repeat steps 2-6 for Form B of the compound.
Table 1: Hypothetical DSC Data for Polymorphic Forms of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride
Parameter
Form A
Form B (Metastable)
Melting Point (Tonset)
185.2 °C
176.8 °C
Enthalpy of Fusion (ΔHf)
85.3 J/g
72.1 J/g
The lower melting point and enthalpy of fusion for Form B suggest it is the metastable polymorph, possessing a less stable crystal lattice than the thermodynamically more stable Form A.[1][5]
Caption: Workflow for DSC Analysis.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Solvation
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][15] This technique is crucial for determining the thermal stability of a compound, identifying the temperature at which decomposition begins, and quantifying the presence of residual solvents or water (solvates/hydrates).[14][15][16][17] For a hydrochloride salt, TGA can also provide information about the temperature at which the loss of HCl might occur.
Experimental Protocol: Evaluation of Thermal Stability by TGA
Objective: To assess the thermal stability and determine the decomposition onset temperature of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride.
Causality Behind Experimental Choices:
Sample Mass: A slightly larger sample mass (5-10 mg) is often used in TGA compared to DSC to ensure that weight loss events are readily detectable by the high-precision balance.
Open Pan: An open pan is used to allow for the free escape of any evolved gases, such as moisture, solvents, or decomposition products.
Heating Rate: A consistent heating rate of 10 °C/min allows for direct comparison with DSC data and is a standard rate for evaluating thermal decomposition.
Inert Atmosphere: A nitrogen atmosphere is used to study the inherent thermal stability of the compound in the absence of oxygen, preventing oxidative decomposition.
Step-by-Step Methodology:
Instrument Setup: Ensure the TGA instrument's balance is tared and stable.
Sample Preparation: Accurately weigh 5-10 mg of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride into an open ceramic or platinum TGA pan.
Analysis Conditions:
Place the sample pan in the TGA furnace.
Heat the sample from 25 °C to 350 °C at a heating rate of 10 °C/min.
Maintain a nitrogen purge over the sample at a flow rate of 50 mL/min.
Data Collection: Continuously record the sample mass as a function of temperature.
Data Analysis: Analyze the resulting TGA curve (thermogram) to identify the onset temperature of any significant weight loss, which indicates the beginning of thermal decomposition.
Table 2: Hypothetical TGA Data for 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride
Temperature Range
Weight Loss (%)
Interpretation
25 °C - 150 °C
< 0.2%
Thermally stable, minimal loss of adsorbed moisture.
> 210 °C
Significant
Onset of thermal decomposition.
This data suggests that the compound is thermally stable up to approximately 210 °C, a critical piece of information for determining appropriate drying and storage conditions.[18]
Caption: Workflow for TGA Analysis.
Solubility Analysis: The Gateway to Bioavailability
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a given temperature and pressure. For orally administered drugs, aqueous solubility is a critical determinant of dissolution rate and, consequently, bioavailability.[1][19] Poor solubility can lead to incomplete absorption and therapeutic failure. Therefore, accurately measuring the thermodynamic solubility is a vital component of pre-formulation studies.
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
Objective: To determine the thermodynamic solubility of the most stable polymorphic form (Form A) of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride in various aqueous media.
Causality Behind Experimental Choices:
Shake-Flask Method: This method is considered the "gold standard" for thermodynamic solubility determination as it allows the system to reach true equilibrium.[20][21]
Excess Solid: An excess of the solid API is added to ensure that the solution becomes saturated and remains in equilibrium with the solid phase.
Equilibration Time: A 24-hour incubation period is typically sufficient for most compounds to reach equilibrium. Shorter time points can be included to assess the rate at which equilibrium is achieved.[20]
Temperature Control: The experiment is conducted at a constant temperature (e.g., 25 °C or 37 °C) as solubility is temperature-dependent.
Media Selection: Solubility is assessed in various buffers (e.g., phosphate-buffered saline at pH 7.4) to mimic physiological conditions and understand the impact of pH on solubility.[19][22]
Analysis Method: The concentration of the dissolved API in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which provides specificity and sensitivity.[22]
Step-by-Step Methodology:
Media Preparation: Prepare the desired aqueous buffers (e.g., pH 7.4 phosphate-buffered saline).
Sample Addition: Add an excess amount of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride (Form A) to a series of glass vials, ensuring a visible amount of undissolved solid remains at the bottom.
Solvent Addition: Add a known volume of the prepared buffer to each vial.
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the samples for 24 hours to facilitate equilibrium.
Sample Separation: After 24 hours, cease agitation and allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
Quantification: Dilute the filtered supernatant appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Calculation: Calculate the solubility in mg/mL or µg/mL.
Table 3: Hypothetical Thermodynamic Solubility Data for 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride (Form A)
Medium
Temperature
Solubility (mg/mL)
Water
25 °C
15.8
Phosphate-Buffered Saline (pH 7.4)
25 °C
22.5
The higher solubility in the buffered saline suggests that the compound's solubility is influenced by pH and ionic strength, which is typical for a hydrochloride salt.
Caption: Thermodynamic Solubility Workflow.
Integrated Thermodynamic Profile and Implications for Drug Development
The true power of these analytical techniques lies in their integration to form a comprehensive thermodynamic profile of the drug candidate. The data from DSC, TGA, and solubility studies are not disparate pieces of information but are interconnected and mutually informative.
Caption: Interplay of Thermodynamic Properties in Drug Development.
Our investigation reveals that 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride can exist in at least two polymorphic forms. Form A is the thermodynamically stable form, exhibiting a higher melting point and enthalpy of fusion. Form B is a metastable polymorph, which, while potentially offering a transient solubility advantage, carries the risk of converting to the more stable, less soluble Form A over time, especially during manufacturing or storage.[2][4] This conversion could lead to a decrease in bioavailability and compromise the product's efficacy.
The TGA results indicate good thermal stability up to 210 °C, providing a safe upper limit for processing steps like drying. The solubility data for the stable Form A provides a baseline for predicting its dissolution behavior in vivo and for developing an appropriate formulation strategy. For instance, if the solubility of 22.5 mg/mL at pH 7.4 is deemed sufficient for the target dose, a straightforward formulation may be pursued. If not, formulation scientists might need to explore enabling technologies such as particle size reduction or the use of solubility enhancers.
References
Rodrigues, M., et al. (2018). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceuticals (Basel). Available at: [Link]
Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Fiveable. Available at: [Link]
Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Available at: [Link]
Kim, J. Y. (2010). Drug Polymorphism and its Importance on Drug Development Process. Journal of the Korean Pharmacists Association. Available at: [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development! PharmaCores. Available at: [Link]
Bansal, A. K., & Rawat, S. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. Available at: [Link]
Eurolab. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Testing Laboratory | Eurolab. Available at: [Link]
Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Available at: [Link]
Precisa. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Precisa. Available at: [Link]
Ayenew, Z., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. Available at: [Link]
Thermal Analysis Labs. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Thermal Analysis Labs. Available at: [Link]
Urban, S., et al. (2017). Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction. Journal of Pharmaceutical Sciences. Available at: [Link]
Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Improved Pharma. Available at: [Link]
Rondinone, A. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Metrics Contract Services. Available at: [Link]
Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.. Available at: [Link]
Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press.
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Available at: [Link]
Mandal, A. (2019, February 27). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. Available at: [Link]
Mesa Labs. (2024, September 22). USP 1079.4 : New Temperature Mapping Standard for Pharmaceutical Storage Compliance. Mesa Labs. Available at: [Link]
Sivasankar, B. (2014). Differential Scanning Calorimetry–A Review. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Available at: [Link]
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link]
ICH. (2009, August). Q8(R2) Pharmaceutical Development. ICH. Available at: [Link]
Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]
U.S. Pharmacopeia. (n.d.). USP-NF <891> Thermal Analysis. Scribd. Available at: [Link]
ICH. (n.d.). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. ICH.
Hilfiker, R., & von Raumer, M. (Eds.). (2019). Polymorphism in the Pharmaceutical Industry: Solid Form and Drug Development. Wiley-VCH.
Tumpa, A., et al. (2017). Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients. ResearchGate. Available at: [Link]
ICH. (n.d.). Quality Guidelines. ICH. Available at: [Link]
ICH. (2006, October). Impurities in New Drug Substances Q3A(R2). ICH. Available at: [Link]
1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride as a pharmaceutical intermediate
An In-Depth Guide to 1-Amino-1-(4-methoxyphenyl)propan-2-ol Hydrochloride as a Pharmaceutical Intermediate Authored by a Senior Application Scientist This document provides a detailed technical guide for researchers, sci...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to 1-Amino-1-(4-methoxyphenyl)propan-2-ol Hydrochloride as a Pharmaceutical Intermediate
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride. This key pharmaceutical intermediate is pivotal in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the production of antidepressants. This guide emphasizes the underlying scientific principles behind the protocols to ensure robust and reproducible outcomes.
Introduction: Strategic Importance in Pharmaceutical Synthesis
1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride is a chiral amino alcohol derivative. Its structural features, specifically the primary amine, a secondary alcohol, and the methoxyphenyl group, make it a versatile building block in medicinal chemistry. Its most prominent role is as a key intermediate in the synthesis of Venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for treating major depressive disorder, anxiety, and related conditions.[1][2] The efficiency of synthesizing and purifying this intermediate directly impacts the yield, purity, and cost-effectiveness of the final API.[3]
This guide will provide a comprehensive overview of a common synthetic route, detailed purification protocols, and the analytical methods required to validate the intermediate's quality.
Synthesis Protocol: Reductive Amination Approach
A common and effective method for synthesizing the core structure of 1-Amino-1-(4-methoxyphenyl)propan-2-ol involves the reductive amination of a suitable ketone precursor. This method is often favored for its reliability and scalability.
Principle of the Synthesis
The synthesis begins with 4-methoxyphenyl acetone, which undergoes a reductive amination process. This reaction typically involves the formation of an imine or a related intermediate, which is then reduced in situ to the desired primary amine. The choice of reducing agent is critical to selectively reduce the imine without affecting the ketone or the aromatic ring. Subsequent treatment with hydrochloric acid yields the stable hydrochloride salt.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-Amino-1-(4-methoxyphenyl)propan-2-ol HCl.
Detailed Synthesis Protocol
Materials:
1-(4-Methoxyphenyl)propan-2-one
Ammonium acetate (NH₄OAc)
Sodium cyanoborohydride (NaBH₃CN)
Methanol (MeOH), anhydrous
Hydrochloric acid (concentrated)
Isopropyl alcohol (IPA) or Diethyl ether
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methoxyphenyl)propan-2-one (1 equivalent) and ammonium acetate (5-10 equivalents) in anhydrous methanol. The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation.
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. NaBH₃CN is a preferred reducing agent because it is mild and selectively reduces the imine intermediate much faster than the starting ketone.[4]
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the free base of the product.
Salt Formation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Dissolve the resulting crude oil (the free base) in a minimal amount of a solvent like isopropyl alcohol.
Precipitation: Slowly add a solution of HCl in ether or IPA to the stirred solution. The hydrochloride salt will precipitate out as a white solid.
Isolation: Collect the solid product by vacuum filtration, wash with cold ether to remove any soluble impurities, and dry under vacuum.
Purification Protocol: Recrystallization
For pharmaceutical applications, high purity of the intermediate is essential. Recrystallization is an effective method for purifying the solid hydrochloride salt, leveraging differences in solubility between the product and impurities at different temperatures.[5]
Principle of Recrystallization
The ideal recrystallization solvent (or solvent system) will dissolve the compound completely at an elevated temperature but poorly at a low temperature. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization). For amino alcohol hydrochlorides, a polar solvent system such as an alcohol/ether or alcohol/water mixture is often effective.[6]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the recrystallization process.
Detailed Recrystallization Protocol
Solvent Selection: Place a small amount of the crude 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride into a test tube. Add a small volume of a potential solvent (e.g., isopropanol, ethanol, or a mixture like methanol/ether). Heat the mixture to determine if the solid dissolves. A good solvent will dissolve the product when hot but cause it to precipitate upon cooling.
Dissolution: Place the bulk of the crude product into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Perform a hot filtration through celite or filter paper to remove the charcoal.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing and Drying: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum to remove all traces of solvent.
Quality Control and Analytical Characterization
Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the synthesized intermediate before its use in subsequent API manufacturing steps.
Analytical Technique
Purpose
Expected Result
Melting Point
Assess purity and identity.
Sharp melting point range (e.g., 221-222°C for a related isomer).
HPLC (High-Performance Liquid Chromatography)
Quantify purity and detect impurities.
Purity ≥ 98%. A single major peak with minimal impurity peaks.
¹H NMR (Proton Nuclear Magnetic Resonance)
Confirm chemical structure.
Peaks corresponding to aromatic protons, methoxy group, and aliphatic chain protons with correct integration and splitting patterns.
Mass Spectrometry (MS)
Determine molecular weight.
[M+H]⁺ ion corresponding to the free base molecular weight (C₁₀H₁₅NO₂ ≈ 181.23 g/mol ).
FT-IR (Fourier-Transform Infrared Spectroscopy)
Identify key functional groups.
Characteristic absorptions for O-H (alcohol), N-H (amine salt), C-O (ether), and aromatic C-H bonds.[2]
Application: Synthesis of Venlafaxine
The primary application of 1-Amino-1-(4-methoxyphenyl)propan-2-ol is as a precursor to Venlafaxine. The transformation involves a reductive amination with formaldehyde, a reaction known as the Eschweiler-Clarke reaction.[7]
Reaction Pathway Diagram
Caption: Conversion of the intermediate to Venlafaxine.
Protocol Overview
Reaction: The free base of 1-Amino-1-(4-methoxyphenyl)propan-2-ol is reacted with an excess of formaldehyde and formic acid.
Mechanism: Formaldehyde reacts with the primary amine to form a Schiff base (iminium ion), which is then reduced in situ by formic acid (which is oxidized to CO₂). This process occurs twice to convert the primary amine (-NH₂) into a tertiary amine (-N(CH₃)₂).
Isolation: After the reaction is complete, the mixture is basified and the Venlafaxine free base is extracted. It can then be converted to its hydrochloride salt for formulation.[1]
This final step showcases the strategic value of the title intermediate, providing a direct and efficient route to a critical antidepressant medication.
Safety and Handling
1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a warning-level substance, with hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood.
References
Patil, S. D., et al. (n.d.). Preparation of Venlafaxine-Antidepressant Drug (1). Rasayan J. Chem. Retrieved from [Link][1]
Google Patents. (n.d.). Preparation of venlafaxine intermediate 1-[2-amino-1-(4-methoxy phenyl)ethyl] cyclohexanol. Retrieved from [3]
Kavitha, C.V., et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35(12). Retrieved from [Link][8]
Al-Omary, F. A., et al. (2022). Venlafaxine Caffeic Acid Salt: Synthesis, Structural Characterization, and Hypoglycemic Effect Analysis. Molecules, 27(15), 4991. Retrieved from [Link][2]
Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol. Retrieved from [6]
New Drug Approvals. (2015). VENLAFAXINE PART 2/3. Retrieved from [Link][7]
EPO. (n.d.). EP2285770B1 - Process for the synthesis of arformoterol. Retrieved from [Link][4]
Application Note: A Robust LC-MS/MS Method for the High-Sensitivity Quantification of 1-Amino-1-(4-methoxyphenyl)propan-2-ol in Biological Matrices
Abstract This document provides a comprehensive, field-tested protocol for the analysis of 1-Amino-1-(4-methoxyphenyl)propan-2-ol, a phenethylamine derivative, using Liquid Chromatography with tandem Mass Spectrometry (L...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, field-tested protocol for the analysis of 1-Amino-1-(4-methoxyphenyl)propan-2-ol, a phenethylamine derivative, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inherent challenges in analyzing such psychoactive substances in complex biological matrices—due to low concentrations and significant interference—necessitate a highly selective and sensitive methodology.[1] This guide details a complete workflow, from efficient sample extraction using Solid-Phase Extraction (SPE) to optimized instrumental analysis, ensuring reliable quantification and structural confirmation. The rationale behind each methodological choice is explained to provide a framework for adaptation and troubleshooting.
Introduction and Analyte Overview
1-Amino-1-(4-methoxyphenyl)propan-2-ol is an amino alcohol and a structural analogue of other phenethylamines, a class of compounds known for their psychoactive and stimulant effects.[2] Its structure is related to compounds like methoxyphenamine, which has been monitored in sports doping control.[3][4][5] The accurate quantification of this analyte is critical in forensic toxicology, clinical research, and pharmaceutical development.
The primary analytical challenge lies in achieving low detection limits in complex biological samples such as plasma, serum, or urine, which contain numerous endogenous components that can interfere with the analysis.[1][6] Therefore, a robust sample preparation strategy coupled with the high selectivity of tandem mass spectrometry is essential. This protocol employs a mixed-mode cation exchange Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by a highly specific LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode.
The goal of sample preparation is to isolate the target analyte from matrix components (proteins, lipids, salts) that can cause ion suppression and compromise analytical accuracy.[1] Given the basic nature of the primary amine group in 1-Amino-1-(4-methoxyphenyl)propan-2-ol, a mixed-mode cation exchange SPE strategy is highly effective. This approach utilizes both reversed-phase and ion-exchange retention mechanisms for superior selectivity and cleanup compared to single-mode sorbents. The protocol involves sample pH adjustment to ensure the analyte is positively charged, allowing it to bind strongly to the sorbent's ion-exchange functional groups.
Elution Solvent: 5% Formic Acid in Methanol/Acetonitrile (50:50, v/v)
Equipment:
SPE Vacuum Manifold
Centrifuge
Nitrogen Evaporator
Vortex Mixer
Step-by-Step SPE Protocol
Sample Pre-treatment:
Pipette 0.5 mL of the biological sample (e.g., plasma) into a centrifuge tube.
Add the internal standard and vortex briefly.
Add 0.5 mL of 0.1 M phosphate buffer (pH 6.0) and vortex to mix.[1] This ensures the analyte is protonated for binding.
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
SPE Cartridge Conditioning:
Place the SPE cartridges on the vacuum manifold.
Condition the cartridges sequentially with:
1 mL Methanol
1 mL Deionized Water
1 mL 0.1 M Phosphate Buffer (pH 6.0)
Causality: Conditioning activates the reversed-phase mechanism and equilibrates the ion-exchange sites to the loading pH, ensuring consistent analyte retention. Do not let the sorbent bed go dry during this stage.
Sample Loading:
Load the supernatant from the pre-treated sample onto the conditioned cartridge.
Apply a slow, steady flow rate (approx. 1 mL/min) using gentle vacuum.
Causality: A slow loading rate maximizes the interaction time between the analyte and the sorbent, leading to higher recovery.
Dry the cartridge thoroughly under high vacuum for 5-10 minutes.
Causality: The aqueous wash removes salts and highly polar interferences. The weak organic wash removes less polar, non-basic interferences. The drying step is critical to prevent the aqueous wash solvents from diluting and weakening the final organic elution solvent.
Elution:
Place clean collection tubes in the manifold.
Elute the analyte with 1 mL of the elution solvent (5% Formic Acid in Methanol/Acetonitrile). The acid neutralizes the ion-exchange sites, releasing the protonated analyte.
Allow the solvent to soak for 1 minute before drawing it through slowly.
Evaporation and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
Vortex and transfer to an autosampler vial for analysis.
Causality: Reconstituting in the initial mobile phase composition prevents peak distortion and poor chromatography during injection.
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for analyte isolation.
LC-MS/MS Instrumental Analysis
Rationale and Principle
The analytical method utilizes reversed-phase liquid chromatography to separate the analyte from any remaining matrix components and potential isomers. A C6-phenyl or Phenyl-Hexyl column is recommended as the phenyl stationary phase provides alternative selectivity through pi-pi interactions with the analyte's aromatic ring, which can be critical for resolving structurally similar compounds.[3][4][5][10][11]
Detection is performed using a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive electrospray ionization (ESI+) mode. ESI is ideal for polar, basic compounds that are readily protonated in solution. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to monitor specific precursor-to-product ion transitions. This provides exceptional selectivity and sensitivity, as only molecules that match both the precursor mass and a specific fragmentation pathway are detected.
Recommended Instrumental Conditions
Liquid Chromatography (LC) Parameters:
Parameter
Recommended Setting
Rationale
LC System
UPLC or HPLC System
High-pressure systems for better resolution.
Column
Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm)
Provides unique selectivity for aromatic compounds.[10][11]
Mobile Phase A
0.1% Formic Acid in Water
Acidifies the mobile phase to promote analyte protonation.[9][12]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic eluent. Acetonitrile often provides sharper peaks.
Flow Rate
0.4 mL/min
Standard flow for a 2.1 mm ID column.
Column Temp.
40 °C
Improves peak shape and reduces viscosity.
Injection Vol.
5 µL
Gradient
10% B to 95% B over 6 min, hold 1.5 min
A gradient ensures elution of the analyte while cleaning the column.[9]
The following transitions are predicted based on the structure of 1-Amino-1-(4-methoxyphenyl)propan-2-ol (Precursor [M+H]⁺ = m/z 182.1). Collision energies (CE) should be optimized empirically for the specific instrument used.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Proposed Use
Predicted CE (eV)
1-Amino-1-(4-methoxyphenyl)propan-2-ol
182.1
121.1
Quantifier
15-25
182.1
164.1
Qualifier
10-20
182.1
136.1
Qualifier
12-22
Rationale for Product Ions:
m/z 121.1: This highly stable methoxy-benzyl cation ([CH₂(C₆H₄OCH₃)]⁺) is formed via cleavage of the Cα-Cβ bond and rearrangement. It is often a dominant and specific fragment for this structural class and is thus an excellent choice for a quantifier ion.[4]
m/z 164.1: Corresponds to the neutral loss of water ([M+H-H₂O]⁺) from the precursor ion, a very common fragmentation for alcohols.[13]
m/z 136.1: Results from the cleavage of the Cα-Cβ bond, retaining the protonated amino group with the aromatic ring ([CH(NH₂)(C₆H₄OCH₃)]⁺).
Method Validation and Expected Fragmentation
Method Performance Characteristics
A full method validation should be conducted according to established bioanalytical guidelines to ensure reliability.[9] Expected performance targets based on similar assays for phenethylamines include:
Linearity: A linear range of 0.5 - 500 ng/mL with a correlation coefficient (r²) > 0.995.
Limit of Detection (LOD) & Quantification (LOQ): Expected LOD of 0.5 ng/mL and LOQ of 1.0 ng/mL in matrix.[3][11]
Accuracy & Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) should be within ±15% (±20% at the LOQ).[3][12]
Matrix Effect & Recovery: To be assessed to ensure the SPE protocol is effective and that no significant ion suppression or enhancement is occurring.
Predicted Fragmentation Pathway
The fragmentation of protonated 1-Amino-1-(4-methoxyphenyl)propan-2-ol in the collision cell is driven by the molecule's functional groups. The primary amine is the likely site of protonation. The subsequent fragmentation is directed by the stability of the resulting product ions.
Caption: Predicted ESI+ fragmentation pathway for the target analyte.
Conclusion
The protocol described in this application note provides a comprehensive and robust framework for the quantitative analysis of 1-Amino-1-(4-methoxyphenyl)propan-2-ol in complex biological matrices. The combination of selective Solid-Phase Extraction and a highly specific LC-MS/MS method ensures excellent sensitivity, accuracy, and reliability. The detailed explanation of the causality behind each step allows for informed method adaptation and troubleshooting, making this guide a valuable resource for researchers in forensic science, clinical chemistry, and drug metabolism studies.
References
Thevis, M., Geyer, H., Baus, S., & Schänzer, W. (2008). Doping control analysis of methoxyphenamine using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 14(3), 145-152. [Link]
Carlier, J., Guitton, J., & Bevalot, F. (2015). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 39(8), 648-655. [Link]
Nicoli, J. R., & Martin, C. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Separations, 11(9), 258. [Link]
Thevis, M., Geyer, H., Baus, S., & Schänzer, W. (2009). Determination of methoxyphenamine in doping control analysis. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (17) (pp. 225-228). Sport und Buch Strauß. [Link]
Esteve-Turrillas, F. A., & Armenta, S. (2020). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Journal of Chromatography A, 1633, 461615. [Link]
Nicoli, J. R., & Martin, C. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. ResearchGate. [Link]
Nicoli, J. R., & Martin, C. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Discovery - the University of Dundee Research Portal. [Link]
Wang, H., Wang, Z., Liu, C., Zhang, Y., & Shi, Y. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis, 231, 115367. [Link]
Thevis, M., Geyer, H., Baus, S., & Schänzer, W. (2008). Doping control analysis of methoxyphenamine using liquid chromatography-tandem mass spectrometry. Deutsche Sporthochschule Köln. [Link]
Lin, H. R., Lua, A. C., & Lin, H. R. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. [Link]
Esteve-Turrillas, F. A., Armenta, S., & de la Guardia, M. (2020). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Revista Brasileira de Criminalística, 9(3), 25-41. [Link]
Midha, K. K., Cooper, J. K., Bailey, K., & Hubbard, J. W. (1979). Identification of new secondary metabolites of methoxyphenamine in man. Xenobiotica, 9(3), 147-153. [Link]
Lin, H. R., Lua, A. C., & Lin, H. R. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. [Link]
ElSohly, M. A., Gul, W., & Waggas, A. M. (2014). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology, 38(1), 8-14. [Link]
Prezi. (2015). Methoxyphenamine. Retrieved March 19, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. PubChem Compound Database. Retrieved March 19, 2026, from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved March 19, 2026, from [Link]
Technical Support Center: Synthesis of 1-Amino-1-(4-methoxyphenyl)propan-2-ol Hydrochloride
Prepared by the Senior Application Scientist Team Introduction Welcome to the technical support guide for the synthesis of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride. This molecule, a key amino alcohol structur...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for the synthesis of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride. This molecule, a key amino alcohol structure, presents unique synthetic challenges, particularly concerning yield optimization and stereochemical control. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate and troubleshoot the common synthetic pathways, ensuring robust and reproducible outcomes. Our focus will be on the prevalent and logical synthetic route commencing from 4-methoxybenzaldehyde via a Henry (nitroaldol) reaction, followed by reduction. We will dissect common experimental pitfalls and provide scientifically-grounded solutions to enhance your synthesis yield and purity.
Section 1: Understanding the Core Synthesis Pathway
The most direct and widely applicable route to 1-Amino-1-(4-methoxyphenyl)propan-2-ol involves a two-step sequence:
Henry (Nitroaldol) Reaction: Condensation of 4-methoxybenzaldehyde with nitroethane to form the intermediate, 1-(4-methoxyphenyl)-2-nitropropan-1-ol.
Reduction of the Nitro Group: Conversion of the nitroalkane intermediate to the primary amine, yielding the desired product as a free base, followed by salt formation.
This pathway is advantageous due to the accessibility of starting materials and the reliability of the transformations. However, each step has critical parameters that must be controlled to prevent side reactions and maximize yield.
Caption: General workflow for the synthesis of the target compound.
This section addresses specific issues you may encounter during the synthesis.
Q1: My yield from the initial Henry reaction is very low, and I see significant unreacted 4-methoxybenzaldehyde. What's going wrong?
Answer: This is a classic problem of unfavorable equilibrium or suboptimal catalysis in the Henry reaction.
Causality: The Henry reaction is reversible. To drive it forward, the conditions must favor the formation of the nitronate salt, which then gets protonated during workup. If the base is too weak, the reaction may not initiate effectively. If it's too strong or used in stoichiometric amounts at high temperatures, it can promote side reactions like the Cannizzaro reaction with the aldehyde.
Recommended Solutions:
Catalyst/Base Selection:
Instead of traditional bases like NaOH, consider using a catalytic amount of a non-nucleophilic amine base such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent.
Phase-transfer catalysts (e.g., tetrabutylammonium fluoride) can also be highly effective in improving yields for this specific transformation.
Temperature Control:
The initial addition should be performed at a low temperature (0-5 °C) to control the exothermic reaction and suppress side products. After the initial addition, the reaction can be allowed to slowly warm to room temperature.
Reaction Monitoring:
Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde. If the reaction stalls, a small additional charge of the base catalyst may be required.
Q2: During the Henry reaction workup, I isolate a yellow oil that isn't my desired nitro-alcohol. TLC suggests a new, less polar spot. What is this impurity?
Answer: You are likely observing the formation of 1-(4-methoxyphenyl)-2-nitroprop-1-ene, which results from the dehydration of your desired nitro-alcohol intermediate.
Causality: The nitro-alcohol product is highly susceptible to elimination (dehydration), especially under acidic or basic conditions at elevated temperatures. The resulting nitroalkene is a known side product and can complicate the subsequent reduction step.
Recommended Solutions:
Gentle Workup:
Avoid strong acids during the quench. A buffered solution (e.g., saturated ammonium chloride) or a weak acid like acetic acid is preferable for neutralization.
Maintain low temperatures throughout the extraction and washing process.
Telescoping the Reaction:
If the nitroalkene is the major product, you can adapt the synthesis. Instead of reducing the nitro-alcohol, you can perform a conjugate reduction on the nitroalkene (e.g., using sodium borohydride), which can lead to the corresponding nitroalkane, followed by a standard nitro reduction. However, it is generally better to prevent its formation in the first place.
Q3: The reduction of my nitro-alcohol intermediate is incomplete or gives a complex mixture of products. How can I improve this critical step?
Answer: The reduction of a nitro group in the presence of a benzylic alcohol is a delicate operation. The choice of reducing agent and conditions is paramount to avoid side reactions like hydrogenolysis of the alcohol.
Causality:
Catalytic Hydrogenation (H₂/Pd-C): This is a very common method. However, the benzylic alcohol (-OH) group is prone to hydrogenolysis (cleavage), which would result in the loss of the hydroxyl group and formation of an unwanted side product.
Metal-Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are robust but can require harsh acidic conditions that may not be compatible with other functional groups and can lead to difficult workups.
Hydride Reagents (e.g., LiAlH₄): While effective, LiAlH₄ is unselective and will also reduce the aromatic ring if not carefully controlled.
Recommended Solutions:
Optimized Catalytic Hydrogenation:
Catalyst Choice: Use a less aggressive catalyst. Palladium on calcium carbonate (e.g., Lindlar catalyst) or Platinum(IV) oxide (PtO₂) can sometimes be less prone to causing hydrogenolysis than Palladium on Carbon.
Pressure and Temperature: Use lower hydrogen pressure (1-3 atm) and ambient temperature.
Solvent: A protic solvent like ethanol or methanol is standard. Adding a small amount of a weak acid like acetic acid can sometimes facilitate the reduction without promoting significant side reactions.
Alternative Reduction Protocol: Zinc in Ammonium Formate
A milder and often more selective method is the use of zinc dust in the presence of a hydrogen donor like ammonium formate or formic acid in methanol. This system often reduces the nitro group efficiently at room temperature or with gentle heating, while preserving the benzylic alcohol.
Caption: Decision tree for troubleshooting the nitro reduction step.
Q4: My final hydrochloride salt is oily or fails to crystallize. How can I achieve a solid product?
Answer: This is a common issue related to purity, solvent choice, and the stoichiometry of the acid addition.
Causality: The presence of impurities, especially diastereomers or residual solvents, can act as a "crystallization inhibitor." Additionally, using the wrong solvent or an incorrect amount of hydrochloric acid can prevent the formation of a stable crystal lattice.
Recommended Solutions:
Purity of the Free Base:
Before salt formation, ensure the free base is as pure as possible. If it is an oil, consider purifying it via column chromatography on silica gel, using a solvent system like dichloromethane/methanol with a small amount of triethylamine to prevent streaking.
Solvent for Crystallization:
The free base should be dissolved in a solvent in which the hydrochloride salt is poorly soluble. Common choices include:
Dissolve the purified free base in your chosen solvent and cool the solution in an ice bath.
Slowly add a stoichiometric amount (1.0 equivalents) of HCl dissolved in the same solvent (e.g., HCl in ethanol, or HCl in dioxane). Adding a large excess of acid can sometimes hinder crystallization.
If no precipitate forms, you can try adding a non-polar co-solvent (an "anti-solvent") like hexane or heptane dropwise until turbidity is observed, then allow it to stand and crystallize. Scratching the inside of the flask with a glass rod can also induce crystallization.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal pH for the reduction step?A: For catalytic hydrogenation, a slightly acidic to neutral pH (5-7) is often ideal. This can be achieved by using a solvent like ethanol with a catalytic amount of acetic acid. For metal-based reductions like Zn/NH₄HCO₂, the reaction is typically buffered by the reagents themselves.
Q: How can I control the diastereoselectivity of the reaction?A: The Henry reaction and subsequent reduction create two chiral centers, leading to diastereomers (erythro and threo). Controlling this is an advanced topic. The initial Henry reaction's stereoselectivity can be influenced by the catalyst and conditions. For the reduction step, the choice of reagent can also influence the final diastereomeric ratio. Often, the diastereomers can be separated by careful column chromatography of the free base or by fractional crystallization of a suitable salt.
Q: What are the best analytical methods to monitor the reaction?A:
TLC: Essential for monitoring the consumption of starting materials and the appearance of products in both steps. Use a UV lamp to visualize the aromatic compounds. A stain like potassium permanganate can help visualize the alcohol and amine products.
GC-MS: Useful for identifying volatile impurities and confirming the mass of intermediates and the final product.[2]
NMR (¹H and ¹³C): The gold standard for structural confirmation of your intermediate and final product. It can also be used to determine the diastereomeric ratio.
Section 4: Data Summary & Protocols
Table 1: Comparison of Common Reducing Agents for Nitro Group
Reducing Agent
Typical Conditions
Pros
Cons
H₂ / Pd-C
1-4 atm H₂, Ethanol, RT
High yield, clean workup
Risk of benzylic -OH hydrogenolysis, requires specialized equipment
H₂ / PtO₂
1-4 atm H₂, Ethanol, RT
Often less prone to hydrogenolysis than Pd-C
Catalyst is more expensive
Zinc / NH₄HCO₂
Methanol, Reflux
Mild, selective, avoids hydrogenolysis
Workup involves filtering fine zinc salts, can be slower
SnCl₂·2H₂O
Ethanol, Reflux
Effective and reliable
Requires stoichiometric amounts, workup can be cumbersome
Fe / HCl / Acetic Acid
Ethanol/Water, Reflux
Inexpensive, powerful
Harsh acidic conditions, generates significant iron waste
Protocol 1: General Procedure for Synthesis
Step 1: 1-(4-methoxyphenyl)-2-nitropropan-1-ol
To a round-bottom flask charged with 4-methoxybenzaldehyde (1.0 eq) and nitroethane (1.5 eq) in ethanol (3-5 mL per gram of aldehyde), cool the mixture to 0 °C in an ice bath.
Slowly add triethylamine (0.2 eq) dropwise, ensuring the internal temperature remains below 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
Once the aldehyde is consumed, cool the reaction back to 0 °C and slowly neutralize with 1M HCl until the pH is ~7.
Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitro-alcohol, which can be used directly or purified by column chromatography.
Dissolve the crude nitro-alcohol (1.0 eq) in methanol (10 mL per gram).
Add ammonium formate (5.0 eq) followed by zinc dust (5.0 eq) in portions.
Heat the mixture to a gentle reflux (50-60 °C) for 2-4 hours, monitoring by TLC until the starting material is gone.
Cool the reaction to room temperature and filter through a pad of Celite to remove the zinc salts, washing the pad with methanol.
Concentrate the filtrate under reduced pressure. Take up the residue in ethyl acetate and wash with water and then brine to remove remaining salts.
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free base as an oil.
Dissolve the purified free base in a minimum amount of cold anhydrous ethanol.
Slowly add a 1.2 M solution of HCl in ethanol (1.0 eq) dropwise.
Stir the mixture at 0 °C for 1-2 hours. If a solid precipitates, collect it by filtration, wash with cold diethyl ether, and dry under vacuum. If no solid forms, refer to the troubleshooting guide (Q4).
References
CN105669469A - Synthesis method of methoxyphenamine hydrochloride - Google P
CN106699576A - Method for synthesizing methoxyphenamine hydrochloride - Google P
resolving HPLC peak tailing for 1-Amino-1-(4-methoxyphenyl)propan-2-ol analysis
Welcome to the Troubleshooting Guide for HPLC Peak Tailing As a Senior Application Scientist, I understand that achieving a sharp, symmetrical Gaussian peak is paramount for accurate quantification and robust method deve...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Troubleshooting Guide for HPLC Peak Tailing
As a Senior Application Scientist, I understand that achieving a sharp, symmetrical Gaussian peak is paramount for accurate quantification and robust method development. When analyzing basic compounds like 1-Amino-1-(4-methoxyphenyl)propan-2-ol, peak tailing is one of the most common and frustrating challenges. This guide is designed to provide you with a logical, in-depth framework to diagnose and resolve this issue, moving from simple mobile phase adjustments to more advanced column and hardware considerations.
This section addresses the most common questions regarding peak tailing for amine-containing analytes.
Q1: What is the primary cause of peak tailing for 1-Amino-1-(4-methoxyphenyl)propan-2-ol?
The most frequent cause is a secondary retention mechanism involving the basic primary amine group of your analyte and acidic silanol groups (Si-OH) on the surface of standard silica-based HPLC columns.[1][2][3] At typical reversed-phase pH ranges (above 3.0), some silanol groups become ionized (deprotonated) to Si-O⁻.[1][4] Your analyte's amine group becomes protonated (R-NH₃⁺), leading to a strong ionic interaction with these ionized silanols. This interaction is in addition to the desired hydrophobic retention, causing some analyte molecules to be held more strongly and elute later, resulting in a "tail".[5][6]
Q2: My peak is tailing. What is the very first thing I should try?
Adjust the pH of your mobile phase. Lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 is the most effective initial step.[2][6][7] This low pH ensures that the surface silanol groups are fully protonated (Si-OH), neutralizing their negative charge and preventing the secondary ionic interaction with your protonated amine analyte.[4][8]
Q3: I lowered the pH, but I still see some tailing. What's next?
Ensure you are using a buffer and that its concentration is adequate. A buffer is essential to maintain the constant low pH needed to suppress silanol interactions.[1][6] If the buffer concentration is too low, the sample itself or interactions with the column can alter the local pH. Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for UV detection) can also improve peak shape by increasing the mobile phase's ionic strength, which helps to mask the residual silanol sites.[8][9][10]
Q4: Can my choice of HPLC column be the problem?
Absolutely. Older columns, or those not specifically designed for basic compounds (often designated "Type A" silica), have a higher number of active, acidic silanol groups and metal impurities that exacerbate tailing.[5][11] Modern, high-purity "Type B" silica columns are manufactured to have minimal metal content and fewer, less acidic silanols, providing significantly better peak shapes for basic compounds.[4][5][7] Using a column with advanced surface treatments like end-capping or a polar-embedded stationary phase is highly recommended.[1][12]
Systematic Troubleshooting Guide
If the quick fixes above are insufficient, follow this systematic approach to identify and resolve the root cause of peak tailing.
Step 1: Mobile Phase Optimization
The mobile phase is the easiest and most impactful variable to adjust. The goal is to create an environment that minimizes unwanted analyte-stationary phase interactions.
Objective: To protonate surface silanols and prevent secondary ionic interactions.
Procedure:
Prepare your aqueous mobile phase (Solvent A) with a buffer suitable for a pH of 2.5-3.0. Common choices include 10-25 mM potassium phosphate or 0.1% formic acid.[8][11]
Confirm the final pH of the aqueous component using a calibrated pH meter before mixing with the organic solvent.
Start with a buffer concentration of at least 10-20 mM. If tailing persists and your detection method allows (e.g., UV), incrementally increase the concentration to 50 mM.[9][13]
Causality: The buffer maintains a consistently low pH across the column, preventing silanol ionization.[6] Higher ionic strength from the buffer salts can also help shield the analyte from any remaining ionized silanols.[8]
Objective: To "mask" active silanol sites from the analyte.
Procedure:
If operating at a mid-range pH is necessary, or if low pH is not fully effective, add a competing base to the mobile phase.
Triethylamine (TEA) is a common choice. Add it to the aqueous mobile phase at a concentration of approximately 5-10 mM (around 0.05% v/v).[11][14]
Always readjust the mobile phase pH after adding the amine modifier.
Causality: The competing base, being a small and highly basic molecule, will preferentially interact with and bind to the active silanol sites on the stationary phase.[11][15] This effectively blocks your analyte, 1-Amino-1-(4-methoxyphenyl)propan-2-ol, from these sites, allowing it to elute based primarily on its hydrophobic interactions, resulting in a more symmetrical peak.
Parameter
Recommended Action
Typical Concentration/Value
Mechanism of Action
pH
Lower to acidic range
pH 2.5 - 3.0
Protonates silanol groups (Si-OH), eliminating ionic interaction sites.[2][6]
Preferentially interacts with and blocks active silanol sites.[11][14]
Organic Modifier
Switch from Acetonitrile to Methanol
N/A
Methanol can form hydrogen bonds with silanol groups, reducing their activity.[3]
Step 2: Column Hardware and Chemistry Evaluation
If mobile phase optimization does not resolve the issue, the interaction is likely rooted in the column itself.
Caption: A stepwise workflow for troubleshooting HPLC peak tailing.
The choice of stationary phase is critical for analyzing basic compounds.
High-Purity, End-Capped Columns (Type B Silica): This should be your default choice. These columns are synthesized from silica with minimal metal contamination and undergo a secondary silanization process ("end-capping") to cover many of the residual Si-OH groups.[7][12] This drastically reduces the sites available for secondary interactions.
Polar-Embedded Columns: These columns have a polar group (e.g., an amide or carbamate) embedded within the C8 or C18 alkyl chain.[1][16] This polar group helps to shield the underlying silica surface and its residual silanols from basic analytes, improving peak shape.
Hybrid Particle Columns: These columns (e.g., Waters BEH) are based on an organosilica hybrid material that is more chemically robust and can be operated at high pH.[17][18] An alternative strategy to low-pH operation is to use a high pH (e.g., pH 10), which keeps the analyte neutral (R-NH₂) while the silanols are ionized. This eliminates the problematic ionic interaction, often yielding excellent peak shapes.[19]
Column Technology
Mechanism for Reducing Tailing
Recommended For
pH Range
High-Purity, End-Capped (Type B)
Minimizes active silanol sites and metal content from the start.[5][7]
General purpose analysis of basic compounds.
Low to Mid (2-8)
Polar-Embedded Phase
Polar group shields residual silanols from the analyte.[1][12][16]
Analytes requiring alternative selectivity; compatible with highly aqueous mobile phases.
Low to Mid (2-8)
Hybrid Particles (e.g., BEH, Gemini-NX)
Allows for high-pH operation, neutralizing the basic analyte (R-NH₂).[18][20]
Robust methods where low-pH does not provide adequate peak shape or retention.
Wide (1-12)
Silica Hydride (e.g., Cogent TYPE-C™)
Surface is primarily Si-H instead of Si-OH, fundamentally removing the source of interaction.[12]
Particularly difficult basic compounds where other columns fail.
Wide
While less common, system issues can also contribute to peak tailing.
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[21][22] To test for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.
Column Contamination / Frit Blockage: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing. A partially blocked inlet frit can also distort the flow path.[2][6] Try reversing and flushing the column (disconnect from the detector first) according to the manufacturer's instructions.
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak dispersion that appears as tailing.[1] Ensure you are using narrow-bore (e.g., 0.005" ID) tubing and that all fittings are properly made to minimize dead volume.
References
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Chrom Tech.
Why Do Peaks Tail? - ResearchGate. (n.d.).
How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs.
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (2010). ThaiScience.
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (n.d.). PMC.
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
Technical Support Center: 1-Amino-1-(4-methoxyphenyl)propan-2-ol HCl Purification & Troubleshooting
Welcome to the Advanced Technical Support Center for the purification of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride . This chiral amino alcohol is a critical building block in the synthesis of complex active ph...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the purification of 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride . This chiral amino alcohol is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including various phenylethanolamine derivatives. Because downstream synthetic steps are highly sensitive to stereochemical and regiochemical impurities, achieving >99% purity is mandatory[1].
This guide provides drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols to resolve complex purification challenges.
Part 1: Causality & Mechanisms of Impurity Formation
To effectively purify this intermediate, one must first understand the thermodynamic and kinetic forces driving impurity formation during its synthesis.
The most common synthetic route involves the aminolysis of a 1-(4-methoxyphenyl)-1,2-epoxypropane precursor. During this step, the amine nucleophile can attack the oxirane ring at two different carbon atoms, leading to distinct impurity profiles:
Regioisomeric Impurities: The electron-donating nature of the 4-methoxy group stabilizes positive charge development at the C-1 (benzylic) position, generally favoring the formation of the desired 1-amino-2-ol[2]. However, competing nucleophilic attack at the less sterically hindered C-2 position generates the 2-amino-1-(4-methoxyphenyl)propan-1-ol regioisomer. Without highly specific catalytic control, this side reaction is inevitable[3].
Diastereomeric Impurities: The molecule possesses two contiguous stereocenters. If the epoxide opening is not perfectly stereospecific, or if the intermediate undergoes epimerization under harsh basic/acidic conditions, a mixture of syn and anti diastereomers will form[4].
Understanding these pathways dictates our purification strategy: chromatography is required to separate the structurally distinct regioisomers, while selective crystallization of the hydrochloride salt is exploited to resolve the diastereomers.
Part 2: Troubleshooting Guide & FAQs
Q1: My batch failed purity specifications due to a closely eluting peak on HPLC (RRT ~0.95). Standard recrystallization is not removing it. What is this impurity?A: This is the regioisomer, 2-amino-1-(4-methoxyphenyl)propan-1-ol. Because regioisomers share nearly identical molecular weights, polarities, and pKa values, their hydrochloride salts often co-crystallize. To remove it, you must break the salt (free-base the compound) and utilize Preparative HPLC on the neutral molecule, where the slight difference in hydrogen-bonding topology allows for baseline separation.
Q2: I am observing a high degree of syn/anti diastereomeric mixing. How can I improve the diastereomeric excess (de)?A: Diastereomeric enrichment is best achieved through selective recrystallization of the hydrochloride salt rather than the free base. The anti and syn HCl salts exhibit divergent solubility profiles in hydro-organic mixtures. Recrystallizing from an isopropanol/water mixture at 0–5 °C selectively precipitates the thermodynamically favored diastereomer while leaving the epimer in the mother liquor.
Q3: The isolated HCl salt has a yellow/brown tint instead of the expected white crystalline powder.A: Discoloration is typically caused by the oxidative degradation of the electron-rich 4-methoxyphenyl ring or trace transition metal contamination from upstream catalysts. To resolve this, incorporate an aqueous EDTA wash during the free-basing extraction step to chelate residual metals, and perform all subsequent crystallizations under a strict nitrogen atmosphere using degassed solvents.
Part 3: Quantitative Data Presentation
The following table summarizes the primary impurities encountered in crude 1-amino-1-(4-methoxyphenyl)propan-2-ol HCl and the validated strategies for their removal.
Impurity Type
Structural Description
Analytical Detection
Primary Mitigation Strategy
Regioisomer
2-Amino-1-(4-methoxyphenyl)propan-1-ol
HPLC (RRT ~0.95)
Free-basing followed by Preparative HPLC (C18, buffered).
Diastereomer
Syn or Anti epimer of the target API
Chiral HPLC / NMR
Selective crystallization of the HCl salt in IPA/Water.
Over-alkylation
N,N-dialkylated tertiary amine
LC-MS (M+ mass shift)
Acid/base extraction (tertiary amines partition differently at pH 8-9).
Oxidation Byproducts
1-Amino-1-(4-methoxyphenyl)propan-2-one
UV-Vis (Discoloration)
EDTA chelation wash and inert atmosphere processing.
Part 4: Experimental Protocols
Protocol A: Free-Basing and Regioisomer Removal via Prep-HPLC
This protocol is a self-validating system designed to isolate the neutral amino alcohol and strip out regioisomeric contaminants.
Salt Breaking: Suspend 100 g of crude 1-amino-1-(4-methoxyphenyl)propan-2-ol HCl in 500 mL of deionized water. Slowly add 2M NaOH under continuous stirring until the pH reaches 10.5.
Validation Check: Test the aqueous phase with a pH meter. If pH < 10, the amino alcohol remains protonated and will not extract, destroying your yield.
Organic Extraction: Add 500 mL of Ethyl Acetate (EtOAc). Stir vigorously for 15 minutes, then allow the phases to separate. Extract the aqueous layer twice more with 250 mL EtOAc.
Metal Chelation (Optional but Recommended): Wash the combined organic layers with 200 mL of 0.1M aqueous EDTA solution to remove trace metals, followed by 200 mL of brine.
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a viscous oil.
Preparative HPLC: Inject the crude oil onto a Prep-C18 column. Use a mobile phase of Water/Acetonitrile (with 0.1% Ammonium Acetate buffer to suppress ionization). Collect the major peak eluting at the validated retention time for the 1-amino-2-ol.
Validation Check: Run an analytical HPLC on the collected fraction. Proceed only if the regioisomer peak (RRT ~0.95) is completely absent.
Protocol B: Diastereomeric Resolution via Selective HCl Salt Crystallization
This protocol converts the purified free base back into the HCl salt while selectively precipitating the target diastereomer.
Salt Formation: Dissolve the pure free base (from Protocol A) in 400 mL of anhydrous Isopropanol (IPA). Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
Acidification: Dropwise, add 4N HCl in Dioxane until the solution reaches a pH of 2-3. A white precipitate will begin to form.
Dissolution: Heat the suspension to 75 °C until the solid completely dissolves. If the solution remains cloudy, add deionized water dropwise (up to 5% v/v total) until clarity is achieved.
Controlled Cooling: Remove the heat source and allow the solution to cool to room temperature at a rate of ~10 °C per hour. Once at room temperature, transfer to a 4 °C refrigerator for 12 hours.
Causality Note: Rapid cooling causes kinetic trapping of the undesired diastereomer. Slow cooling ensures thermodynamic control, yielding high diastereomeric excess (de).
Isolation: Filter the white crystals under vacuum. Wash the filter cake with 50 mL of ice-cold, anhydrous IPA. Dry in a vacuum oven at 40 °C for 24 hours.
Validation Check: Perform Chiral HPLC and ¹H-NMR. The target compound should exhibit >99% purity and >99% de[1].
Part 5: Process Visualizations
Impurity Formation Mechanism
Fig 1: Regioselective aminolysis of the epoxide precursor and associated impurity formation pathways.
Purification Workflow Logic
Fig 2: Sequential purification workflow isolating the desired amino alcohol from crude mixtures.
A Researcher's Guide to Differentiating 1-Amino-1-(4-methoxyphenyl)propan-2-ol Diastereomers Using NMR Spectroscopy
For professionals in synthetic chemistry and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a fundamental requirement for ensuring efficacy and safety. D...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals in synthetic chemistry and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a fundamental requirement for ensuring efficacy and safety. Diastereomers, with their distinct three-dimensional arrangements, can exhibit profoundly different pharmacological activities. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral features of the syn and anti diastereomers of 1-Amino-1-(4-methoxyphenyl)propan-2-ol, offering a robust framework for their unambiguous differentiation.
The Foundational Principle: Why NMR Can Distinguish Diastereomers
Unlike enantiomers, which are non-superimposable mirror images and thus spectroscopically identical in an achiral solvent, diastereomers possess different physical properties and, crucially, distinct NMR spectra.[1] This is because the spatial relationship between atoms differs, leading to unique electronic environments for the nuclei. For the diastereomers of 1-Amino-1-(4-methoxyphenyl)propan-2-ol, the two stereocenters at C1 and C2 give rise to syn (erythro) and anti (threo) forms. The protons and carbons in these forms will experience different magnetic shielding and through-bond coupling interactions, resulting in a unique NMR fingerprint for each isomer.
The primary NMR parameters that allow for this differentiation are:
Chemical Shift (δ): Nuclei in different diastereomers experience different local magnetic fields.
Scalar Coupling Constants (J): The magnitude of through-bond coupling, particularly the three-bond proton-proton coupling (³JHH), is dependent on the dihedral angle between the protons, which varies between diastereomers.
Nuclear Overhauser Effect (NOE): Through-space correlations reveal the spatial proximity of protons, providing definitive proof of relative stereochemistry.
Experimental Design: A Self-Validating Protocol
A robust analysis relies on a well-designed set of experiments. The following protocol outlines the necessary steps for acquiring high-quality data for a comprehensive comparison.
Part A: Sample Preparation
Sample Weighing: Accurately weigh approximately 10-15 mg of the diastereomeric mixture or the pure diastereomer.
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD), in a clean vial. CDCl₃ is often a good starting point for this class of compounds.
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. Sonication may be used sparingly if needed.
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[2]
Part B: NMR Data Acquisition
For a thorough analysis, a suite of 1D and 2D NMR experiments should be performed on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.
Experiment
Purpose
Key Parameters
¹H NMR
Quantitative analysis, chemical shifts, and coupling constants.
Spectral Width: -1 to 10 ppm; Relaxation Delay (d1): 5s for accurate integration; Scans: 16-32.
¹³C NMR
Carbon skeleton analysis.
Spectral Width: 0 to 160 ppm; Proton-decoupled; Scans: ≥1024 due to low natural abundance.
Nuclear Overhauser Effect Spectroscopy; identifies protons close in space (<5 Å).
Mixing time of 500-800 ms is typical for small molecules to observe key correlations.
Comparative Spectral Analysis: Deciphering the Fingerprints
While experimental data for the specific target molecule is not widely published, we can present an analysis based on well-established principles for 1,2-amino alcohols.[1][3] The following tables contain illustrative data that highlights the expected differences between the syn and anti diastereomers.
¹H NMR Spectral Comparison
The most significant differences are anticipated for the protons on or adjacent to the chiral centers (H1, H2, and the C2-methyl group).
Table 1: Illustrative ¹H NMR Data (δ in ppm, J in Hz) for Diastereomers
Proton
Illustrative syn Diastereomer Data
Illustrative anti Diastereomer Data
Rationale for Difference
H1 (Ar-CH-N)
δ 4.15 (d, J = 4.5 Hz)
δ 4.05 (d, J = 8.0 Hz)
The H1-C1-C2-H2 dihedral angle differs significantly. The anti isomer's preferred conformation allows for a larger, anti-periplanar relationship, resulting in a larger ³J coupling constant.[4][5]
H2 (CH-OH)
δ 3.70 (m)
δ 3.85 (m)
The relative orientation of the phenyl and hydroxyl groups creates different shielding environments for H2.
CH₃ (on C2)
δ 1.15 (d, J = 6.5 Hz)
δ 1.05 (d, J = 6.5 Hz)
The methyl group in the syn isomer may be deshielded by proximity to the phenyl ring in certain conformations. Distinct methyl doublets are a common feature for differentiating such diastereomers.[1]
OCH₃
δ 3.80 (s)
δ 3.80 (s)
Remote from the stereocenters; minimal difference expected.
The carbon chemical shifts, particularly for the stereogenic centers, provide confirmatory evidence.
Table 2: Illustrative ¹³C NMR Data (δ in ppm) for Diastereomers
Carbon
Illustrative syn Diastereomer
Illustrative anti Diastereomer
Rationale for Difference
C1 (CH-N)
δ 61.5
δ 60.8
Subtle changes in steric compression and electronic environment.
C2 (CH-OH)
δ 74.9
δ 75.5
The spatial arrangement of substituents affects the carbon chemical shift. Different shifts for the carbinol carbon are a reliable indicator.[1][6]
CH₃ (on C2)
δ 18.2
δ 17.5
Steric effects (gamma-gauche effect) can cause slight upfield or downfield shifts.
OCH₃
δ 55.3
δ 55.3
Remote from stereocenters; minimal difference expected.
| C-ipso | δ 132.0 | δ 132.5 | Minor differences may arise from conformational changes affecting the phenyl ring orientation. |
Definitive Assignment with 2D NOESY
While ¹H and ¹³C NMR provide strong evidence, a 2D NOESY experiment offers the most conclusive proof of relative stereochemistry by mapping through-space proton proximities.[7][8]
The analysis hinges on the preferred staggered conformations of the acyclic C1-C2 bond, which can be visualized using Newman projections.
Caption: Key conformational differences and expected NOE correlations.
For the anti Diastereomer: The most stable conformation places the large aryl and methyl groups away from each other, resulting in an anti-periplanar arrangement of H1 and H2. This leads to two key observations:
A large ³J(H1,H2) coupling constant (typically >7 Hz).
A strong NOE correlation between H1 and H2 , as they are relatively close in space in this conformation.
For the syn Diastereomer: The H1 and H2 protons are in a gauche relationship.
This results in a small ³J(H1,H2) coupling constant (typically <5 Hz).
The NOE between H1 and H2 will be weaker. Instead, a stronger NOE correlation may be observed between H1 and the C2-methyl protons , confirming their proximity on the same side of the carbon backbone.
Conclusion
The differentiation of the syn and anti diastereomers of 1-Amino-1-(4-methoxyphenyl)propan-2-ol is reliably achieved through a multi-faceted NMR approach. The key distinguishing features are a significant difference in the vicinal coupling constant (³J(H1,H2)), distinct chemical shifts for the protons and carbons of the amino alcohol core, and confirmatory through-space correlations observed in a NOESY experiment. By systematically applying the protocols and analytical logic described in this guide, researchers can confidently assign the relative stereochemistry of their synthesized compounds, a critical step in advancing drug discovery and development.
References
Myers, A. G., et al. (2001). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]
Cutignano, A., et al. (2022). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia MDPI. Available at: [Link]
ResearchGate. (n.d.). NMR portions of the diastereoisomeric mixtures 12 and 44 showing the signals ratio between their isomeric components. Available at: [Link]
Sasai, H., et al. (2008). Supporting Information for "A New and Versatile Bidentate-Lewis Acidic La(O-iPr)3/Schiff Base Catalyst for Asymmetric Aza-Michael Reaction". Wiley-VCH. Available at: [Link]
Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. Available at: [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
University of Wisconsin. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]
López, A., et al. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. Available at: [Link]
Scheidt, K. A., et al. (2004). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters. Available at: [Link]
Kleinpeter, E., et al. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... Available at: [Link]
ResearchGate. (n.d.). J(HH) coupling constants for diasteroisomers 1 and 2 with substituent XD OMe. Available at: [Link]
Beller, M., et al. (n.d.). Supporting Information for "Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation". Available at: [Link]
Thieme. (n.d.). 3.2.2.2.1. NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid. Available at: [Link]
Engle, K. M., et al. (2022). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalysis. Chemical Science. Available at: [Link]
Thieme. (n.d.). 4. Determination of Absolute and Relative Configuration. Available at: [Link]
CSB SJU Chemistry. (2020). nOe [Video]. YouTube. Available at: [Link]
Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. Available at: [Link]
ResearchGate. (n.d.). 1 H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-(4′′-methoxyphenyl)ethylamino)-1- phenyl-1-propanol HCl (1e). Available at: [Link]
Forest Products Laboratory. (2023). NMR Database. Available at: [Link]
Natural Products Atlas. (2022). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Available at: [Link]
PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol. Available at: [Link]
ResearchGate. (n.d.). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Available at: [Link]
Sarotti, A. M., et al. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry. Available at: [Link]
Walash, M. I., et al. (2011). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. Iranian Journal of Pharmaceutical Research. Available at: [Link]
Ellman, J. A., et al. (2002). Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). NMR Spectroscopy in Drug and Natural Product Analysis. Available at: [Link]
University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
ResearchGate. (n.d.). Determination of the relative configuration of vic-amino alcohols. Available at: [Link]
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Available at: [Link]
In Vitro Profiling Guide: 4-Methoxymethcathinone vs. 1-Amino-1-(4-methoxyphenyl)propan-2-ol
In neuropharmacology and forensic toxicology, the spatial orientation of functional groups dictates a molecule's biological fate. Moving an amine or hydroxyl group by a single carbon atom can mean the difference between...
Author: BenchChem Technical Support Team. Date: March 2026
In neuropharmacology and forensic toxicology, the spatial orientation of functional groups dictates a molecule's biological fate. Moving an amine or hydroxyl group by a single carbon atom can mean the difference between a potent neurostimulant and a pharmacologically inert compound.
This guide provides an objective, data-driven comparison between 4-methoxymethcathinone (commonly known as Methedrone), a well-characterized synthetic cathinone[1], and 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride , a commercially available regioisomeric amino alcohol. By analyzing their in vitro profiles, researchers can better utilize these compounds in structure-activity relationship (SAR) studies and assay validation.
Structural & Physicochemical Divergence
To understand their divergent in vitro behaviors, we must first examine their structural frameworks. Methedrone possesses the classic phenethylamine pharmacophore required for monoamine transporter interaction: an aromatic ring separated by a two-carbon chain from a basic nitrogen, coupled with a beta-keto group characteristic of synthetic cathinones[2].
Conversely, 1-Amino-1-(4-methoxyphenyl)propan-2-ol is a "reversed" regioisomer. The primary amine is located at the benzylic position (C1), and the hydroxyl group is at C2. This structural shift disrupts the critical ionic interactions with the conserved aspartate residues within monoamine transporters, effectively neutralizing the molecule's pharmacological activity.
Table 1: Physicochemical Properties Comparison
Property
4-Methoxymethcathinone (Methedrone)
1-Amino-1-(4-methoxyphenyl)propan-2-ol HCl
CAS Number
530-54-1
1270139-68-8
Chemical Class
Synthetic Cathinone (β-keto phenethylamine)
Regioisomeric Amino Alcohol
Molecular Weight
193.24 g/mol
181.23 g/mol (Free base)
Pharmacophore
1-aryl-2-amino-1-propanone
1-aryl-1-amino-2-propanol
Primary Target
SERT / NET / DAT
None (Used as a structural probe/negative control)
Pharmacodynamics & Mechanism of Action
Methedrone acts as a potent Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)[3]. Rather than simply blocking reuptake, it enters the presynaptic terminal and induces reverse transport, causing a massive efflux of monoamines into the synaptic cleft. This mechanism is responsible for both its stimulant effects and its high toxicological liability[4].
Because 1-Amino-1-(4-methoxyphenyl)propan-2-ol lacks the geometric requirements to bind to the transporter's orthosteric site, it exhibits negligible binding affinity. In in vitro assays, it serves as an excellent negative control to validate that observed efflux is dependent on the specific phenethylamine backbone.
Pharmacodynamic divergence between Methedrone and its regioisomeric amino alcohol.
Self-Validating Experimental Methodologies
To accurately profile these compounds, the experimental design must isolate the specific mechanisms of action while preventing confounding variables (such as enzymatic degradation).
Protocol 1: In Vitro Monoamine Release Assay (Synaptosomes)
This assay measures the ability of a compound to induce transporter-mediated efflux of monoamines.
Synaptosome Preparation: Isolate rat brain synaptosomes via sucrose density gradient centrifugation.
Causality: Synaptosomes retain the native presynaptic architecture, including functional plasma membrane transporters and vesicular storage, which is critical for evaluating releasing agents rather than simple reuptake inhibitors[3].
Radioligand Preloading: Incubate synaptosomes with radiolabeled substrates ([3H]5-HT for SERT,[3H]MPP+ for DAT/NET) in Krebs-phosphate buffer for 60 minutes to reach a steady state[3].
Causality: [3H]MPP+ is utilized instead of[3H]dopamine because it is highly resistant to degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), ensuring that the measured radioactivity reflects true efflux rather than metabolized byproducts.
Vesicular Blockade: Supplement the buffer with 1 μM reserpine[3].
Causality: Reserpine inhibits the vesicular monoamine transporter (VMAT2), preventing the radioligand from being sequestered into intracellular vesicles. This strictly isolates the efflux mechanism to the plasma membrane transporters.
Drug Incubation: Add the test compounds at varying concentrations (1 nM to 10 μM) and incubate for 15 minutes.
Termination & Measurement: Terminate the reaction via rapid vacuum filtration over glass-fiber filters. Wash extensively, then quantify the retained radioactivity using liquid scintillation counting.
Step-by-step workflow for the in vitro monoamine transporter release assay.
Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Cathinones are heavily metabolized in the liver, which dictates their in vivo half-life and toxicity[2].
Incubation Setup: Combine test compounds (1 μM) with pooled human liver microsomes (HLMs) at a protein concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).
Reaction Initiation: Add an NADPH regenerating system to initiate Phase I oxidative metabolism.
Causality: Synthetic cathinones primarily undergo N-demethylation, beta-keto reduction, and O-demethylation mediated by CYP450 enzymes[2]. NADPH is the required cofactor for these reactions.
Quenching: At designated time points (0, 15, 30, 60 minutes), extract aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard.
Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity and preparing the sample for downstream analysis.
Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (
CLint
) and in vitro half-life (
t1/2
).
Quantitative Data Synthesis
The in vitro data highlights the stark contrast between an active SNDRA and an inactive structural probe. Methedrone exhibits potent transporter reversal, particularly at the dopamine transporter (DAT), whereas the amino alcohol regioisomer shows no meaningful activity.
Table 2: Comparative In Vitro Pharmacological & Metabolic Data
For researchers developing neuropharmacological assays, 4-methoxymethcathinone serves as a potent positive control for SNDRA-mediated transporter reversal. However, its high affinity and associated toxicity require strict handling protocols[4]. Conversely, 1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride is an invaluable negative control. By shifting the amine to the benzylic position, it completely loses its phenethylamine-like activity, allowing scientists to validate that their assay signals are driven by specific orthosteric transporter interactions rather than non-specific membrane disruption.
References
METHOXYPHEDRINE - Inxight Drugs - National Center for Advancing Translational Sciences. ncats.io. 3
Two Fatal Intoxications with the New Designer Drug Methedrone (4-Methoxymethcathinone). oup.com. 4
Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. unodc.org. 2
Detection of Misused Drugs: Natural and Synthetic Cathinones. rsc.org.1
Cross-Reactivity of 1-Amino-1-(4-methoxyphenyl)propan-2-ol in Standard Immunoassays: A Comparative Guide
Executive Overview As the landscape of novel psychoactive substances (NPS) and designer drugs expands, distinguishing between structurally similar compounds in routine drug-of-abuse (DOA) screening is a critical analytic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
As the landscape of novel psychoactive substances (NPS) and designer drugs expands, distinguishing between structurally similar compounds in routine drug-of-abuse (DOA) screening is a critical analytical challenge. 1-Amino-1-(4-methoxyphenyl)propan-2-ol is an amino alcohol structurally related to substituted cathinones and amphetamines (e.g., paramethoxyamphetamine, or PMA).
For researchers, toxicologists, and drug development professionals, understanding how this specific compound interacts with commercial immunoassays—such as the Enzyme Multiplied Immunoassay Technique (EMIT)—is vital. This guide objectively compares the cross-reactivity of 1-Amino-1-(4-methoxyphenyl)propan-2-ol against standard amphetamines and its structural analogs, providing the mechanistic causality behind its assay performance and a self-validating protocol for laboratory testing.
Structural Causality & Antibody Affinity
Immunoassays rely on the competitive binding of a target drug and an enzyme-conjugated drug to a specific antibody. The binding affinity is strictly dictated by the structural homology between the target analyte and the assay's calibrator (e.g., d-amphetamine or MDMA). The unique structure of 1-Amino-1-(4-methoxyphenyl)propan-2-ol contains two competing functional groups that dictate its immunoassay behavior:
The 4-Methoxy Group: In compounds like PMA or PMMA, a para-methoxy substitution on the phenyl ring increases cross-reactivity with MDMA-specific antibodies. The methoxy group acts as a structural mimic for the methylenedioxy ring of Ecstasy, allowing the molecule to bind to MDMA-directed antibodies with moderate affinity[1].
The Hydroxyl Group: The presence of a hydroxyl group on the aliphatic chain (as seen in ephedrine or pseudoephedrine) drastically reduces binding affinity to standard amphetamine antibodies. The hydroxyl group introduces severe steric hindrance and alters the molecule's polarity, preventing it from fitting into the highly specific, hydrophobic binding pocket of the anti-amphetamine antibody[2].
Competitive Binding Mechanism
Competitive EMIT binding mechanism for 1-Amino-1-(4-methoxyphenyl)propan-2-ol.
Comparative Cross-Reactivity Data
The table below summarizes the quantitative cross-reactivity of 1-Amino-1-(4-methoxyphenyl)propan-2-ol compared to standard calibrators and structural analogs. Data is normalized to standard EMIT II Plus assay cutoffs (Amphetamines: 500 ng/mL; MDMA: 300 ng/mL).
Compound
Key Structural Feature
EMIT II Plus AMP (% Cross-Reactivity)
EMIT II Plus MDMA (% Cross-Reactivity)
d-Amphetamine
Unsubstituted
100% (Calibrator)
< 0.1%
MDMA
Methylenedioxy
< 0.1%
100% (Calibrator)
PMA
4-Methoxy
~ 2.5%
~ 2.3%
Ephedrine
Hydroxyl
< 0.1%
< 0.1%
1-Amino-1-(4-methoxyphenyl)propan-2-ol
4-Methoxy + Hydroxyl
< 0.1%
< 0.5%
Note: A cross-reactivity of < 0.1% means that concentrations exceeding 100,000 ng/mL are required to produce a false-positive result.
Self-Validating Experimental Protocol
To accurately determine the cross-reactivity of novel compounds without introducing systemic bias, the experimental workflow must be self-validating. The following protocol utilizes orthogonal LC-MS/MS confirmation to ensure that a negative immunoassay result is due to true antibody non-recognition, rather than sample degradation or matrix effects.
Step 1: Matrix Preparation and Baseline Validation
Obtain certified drug-free human urine (pH 6.0–7.0, specific gravity 1.010–1.020).
Self-Validation Check: Analyze the blank urine via LC-MS/MS to definitively rule out the presence of endogenous interfering substances or trace amphetamines.
Step 2: Serial Dilution and Spiking
Prepare a 1 mg/mL stock solution of 1-Amino-1-(4-methoxyphenyl)propan-2-ol in LC-grade methanol.
Spike the stock solution into the validated drug-free urine to create a dose-response dilution series: 1,000 ng/mL, 10,000 ng/mL, 50,000 ng/mL, and 100,000 ng/mL.
Add a deuterated internal standard (e.g., Amphetamine-d11) at 500 ng/mL to all samples to track volumetric recovery.
Step 3: Automated Immunoassay Screening
Calibrate the automated clinical chemistry analyzer (e.g., Beckman Coulter AU series) using standard EMIT II Plus Amphetamine and MDMA calibrators.
Run the spiked dilution series in triplicate.
Record the change in absorbance (
ΔA
) at 340 nm. A sample is flagged as "Positive" only if its
ΔA
exceeds the
ΔA
of the cutoff calibrator.
Immediately following the immunoassay screen, extract 100 µL of each spiked sample using Solid Phase Extraction (SPE).
Analyze the extracts via LC-MS/MS (Multiple Reaction Monitoring mode).
Causality Loop: Quantify the exact concentration of 1-Amino-1-(4-methoxyphenyl)propan-2-ol in the samples. If the LC-MS/MS confirms the drug is present at 100,000 ng/mL but the immunoassay reads negative, you have definitively proven low antibody affinity rather than an assay failure or drug precipitation.
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride
Hazard Assessment: Understanding the Risk Profile Before any disposal protocol can be established, a thorough understanding of the chemical's potential hazards is paramount. Based on data from analogous compounds, 1-{[(4...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment: Understanding the Risk Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's potential hazards is paramount. Based on data from analogous compounds, 1-{[(4-methoxyphenyl)methyl]amino}propan-2-ol hydrochloride and 1-(4-Methoxyphenyl)propan-2-ol, we can anticipate a similar hazard profile for 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride.[1][2][3]
Do not ingest. Wash hands thoroughly after handling.
Disclaimer: This hazard assessment is based on data from structurally similar compounds. It is imperative to treat 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride with, at a minimum, these precautions. Always consult with your institution's Environmental Health & Safety (EHS) department for a final risk assessment.
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of any chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[4] This "cradle-to-grave" system holds the generator of the waste responsible for its safe management until its final disposal.[4] The following workflow is designed to ensure compliance with these regulations.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable.
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene are generally suitable for short-term handling of amines).
Body Protection: A standard laboratory coat should be worn.
Respiratory Protection: If handling the solid form outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid inhaling dust particles.
Step 2: Waste Characterization - Is it Hazardous?
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Based on the inferred hazards, 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride would likely be classified as a toxic hazardous waste.
Step 3: Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
Store in a designated, well-ventilated "Satellite Accumulation Area" within the laboratory.
The chosen waste container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for many amine hydrochlorides.[5][6][7][8][9]
Step 4: Labeling - Clarity is Key
Accurate and clear labeling of your hazardous waste container is a strict regulatory requirement. The label must include:
The words "Hazardous Waste"
The full chemical name: "1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride"
A clear indication of the hazards (e.g., "Irritant," "Toxic")
The date on which the first drop of waste was added to the container (the "accumulation start date")
Step 5: Disposal of Contaminated Materials
Any materials that come into contact with 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride, such as pipette tips, weigh boats, and contaminated paper towels, must be disposed of as hazardous solid waste. Place these items in a designated, lined solid waste container.
Step 6: Decontamination of Empty Containers
Empty containers that once held the pure compound must also be managed appropriately.
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).
Collect the rinsate and dispose of it as liquid hazardous waste in your designated container. Do not pour the rinsate down the drain.
After triple-rinsing, the container can often be disposed of in the regular trash, but be sure to completely deface or remove the original label.
Step 7: Arranging for Pickup and Disposal
Once your waste container is full, or if it has been accumulating for the maximum allowable time according to your institution's policies (typically 90 or 180 days), arrange for its pickup by your institution's EHS or a licensed hazardous waste disposal company.
Spill Management: Preparedness is Paramount
In the event of a spill, immediate and correct action is crucial to mitigate any potential harm.
Small Spills (Solid): If a small amount of the solid is spilled, carefully sweep it up using a dustpan and brush, avoiding the creation of dust. Place the collected material in your hazardous waste container.
Small Spills (Liquid Solution): For small spills of a solution, absorb the liquid with an inert absorbent material (e.g., vermiculite or sand). Place the contaminated absorbent material into your hazardous waste container.
Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
After any spill cleanup, decontaminate the area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.
Decision Pathway for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride.
Caption: Disposal decision workflow for 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride.
By adhering to these procedures, you not only ensure your personal safety and that of your colleagues but also uphold your responsibility to the scientific community and the environment. Always remember that when in doubt, the most prudent course of action is to consult with your institution's Environmental Health & Safety department. They are your partners in maintaining a safe and compliant research environment.
Navigating the Safe Handling of 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth operational and safety framework for managing 1-...
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher, scientist, and drug development professional, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth operational and safety framework for managing 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride (CAS No: 878769-86-9) in a laboratory setting.[1] By understanding the "why" behind these procedural steps, we can foster a culture of safety and ensure the integrity of your research.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, the primary focus should be on engineering controls to minimize exposure. The causality is simple: if the hazard is contained, the risk is significantly reduced.
Primary Engineering Control: All handling of 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride in its solid, powdered form should be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains airborne particulates, preventing inhalation, which is a primary exposure route. For solutions, a fume hood is also best practice to avoid exposure to any potential aerosols or vapors.
Secondary Engineering Controls: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6] Their location and functionality are critical components of your emergency response plan.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the specific hazards posed by 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride.
Eye and Face Protection
Standard Operation: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for handling solutions of this compound.
Handling Solids or Splash Risk: When weighing or transferring the solid powder, or when there is a significant risk of splashing, a full-face shield worn over safety glasses is mandatory.[7] This provides a more robust barrier against airborne particles and splashes, protecting the entire face.
Skin Protection
Hand Protection: The selection of appropriate gloves is critical, as the skin is a primary route of exposure. Nitrile gloves are generally recommended for their resistance to a broad range of chemicals, including amines.[8][9] However, it is crucial to understand that no glove material offers indefinite protection.
Glove Material
General Amine Resistance
Typical Breakthrough Time
Recommendations
Nitrile
Good to Excellent
> 60 minutes
Recommended for most routine laboratory operations. Double-gloving is best practice for extended use or when handling concentrated solutions.
Neoprene
Excellent
> 240 minutes
A suitable alternative to nitrile, offering excellent protection.
Butyl Rubber
Excellent
> 480 minutes
Recommended for situations involving prolonged exposure or when handling large quantities.
Latex
Fair to Poor
< 15 minutes
Not recommended due to poor chemical resistance to many organic compounds and the risk of latex allergies.[9]
Vinyl (PVC)
Good
Variable
Can be used for short-duration tasks with low splash risk, but nitrile is generally preferred.[9]
Disclaimer: This table provides general guidance. Always consult the specific manufacturer's glove compatibility data for the most accurate information.[8][10]
Body Protection: A standard laboratory coat is required for all procedures. For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Ensure the lab coat is buttoned and the sleeves are not rolled up.
Respiratory Protection
The need for respiratory protection is dictated by the physical form of the chemical and the adequacy of your engineering controls.
Routine Handling in a Fume Hood: If all handling of the solid is performed within a certified chemical fume hood, additional respiratory protection is typically not required.
Outside of a Fume Hood or in Case of a Spill: If there is a potential for airborne dust exposure outside of a fume hood, a NIOSH-approved respirator is necessary. A half-mask respirator with P95 or P100 particulate filters is the minimum requirement for solid particulates.[11] If there is a concern about vapors from a solution, a combination cartridge with protection against organic vapors and particulates should be used.[6][12]
Workflow for Safe Handling and Disposal
The following workflow provides a step-by-step guide to safely handle 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride from receipt to disposal.
Caption: Decision-making process for the proper disposal of contaminated PPE.
Gloves and other disposable PPE: These should be removed carefully, avoiding contact with the outside of the gloves, and placed in a designated, sealed hazardous waste bag.
[13]* Reusable PPE: If reusable PPE such as a face shield becomes contaminated, it must be thoroughly decontaminated according to your institution's established procedures before reuse.
[14]
Chemical Waste Disposal
Solid Waste: Unused solid 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride and any grossly contaminated disposable items (e.g., weighing paper) should be collected in a clearly labeled hazardous waste container.
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.
[7]* Disposal Vendor: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
[7][15]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a secure and professional research environment. Always remember to consult your institution's specific safety protocols and the most up-to-date safety data sheets.
References
uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.